methyl}carbamate CAS No. 946385-09-7](/img/structure/B2657620.png)

tert-butyl N-{[(Z)-N'-hydroxycarbamimidoyl](phenyl)methyl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

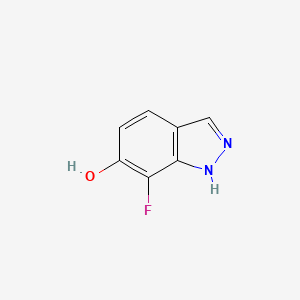

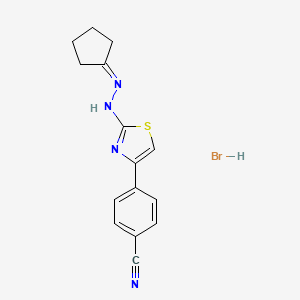

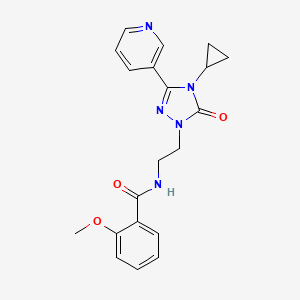

“tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is a type of tert-butyl carbamate . It is a derivative of carbamic acid, with a tert-butyl group attached to the oxygen atom and a N-{(Z)-N’-hydroxycarbamimidoylmethyl} group attached to the nitrogen atom . The tert-butyl carbamates are also known as BOC-NR2, BOC amines, BOC amino, BOC amide .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, which includes “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular formula of “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is C5H11NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The Boc group in “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis

The molecular weight of “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is 117.1463 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared easily from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis due to their versatile reactivity and chemical transformations (Guinchard, Vallée, & Denis, 2005).

Metabolic Studies

- The metabolism of related tert-butylphenyl N-methylcarbamates in insects and mice involves hydroxylation of the tert-butyl group and the N-methyl group, indicating significant biological processing and potential applications in studying metabolic pathways (Douch & Smith, 1971).

Asymmetric Synthesis

- Asymmetric Mannich reactions have been utilized to synthesize chiral tert-butyl phenyl(phenylsulfonyl)methylcarbamates, highlighting their importance in the enantioselective synthesis of biologically active compounds (Yang, Pan, & List, 2009).

Chemical Transformations

- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates' ability to undergo various chemical transformations showcases their utility as versatile intermediates for synthesizing complex molecules, contributing significantly to the field of organic chemistry (Guinchard, Vallée, & Denis, 2005).

Kinetic Resolution

- Enzymatic kinetic resolution of related tert-butyl phenylcarbamates has been explored, demonstrating the potential for producing chiral compounds with high enantioselectivity. This method could be applied to the synthesis of enantiomerically pure substances, essential for pharmaceutical applications (Piovan, Pasquini, & Andrade, 2011).

Environmental Applications

- Studies on the comparative cytotoxicity of butylated hydroxytoluene and its derivatives, including methylcarbamate compounds, on rat hepatocytes provide insights into their potential environmental impact and safety profile (Nakagawa, Yaguchi, & Suzuki, 1994).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is not available in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2Z)-2-amino-2-hydroxyimino-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESQJSHFHZTDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

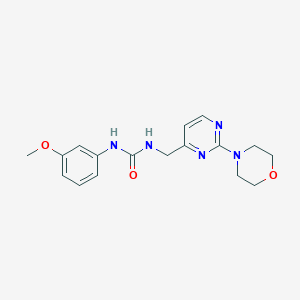

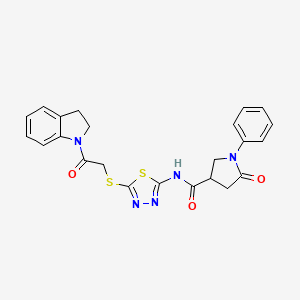

![N,N'-((3aR,4S,7R,7aS)-5-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657549.png)

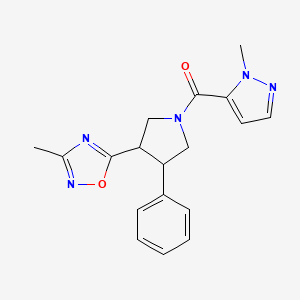

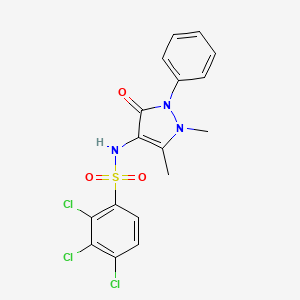

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2657553.png)

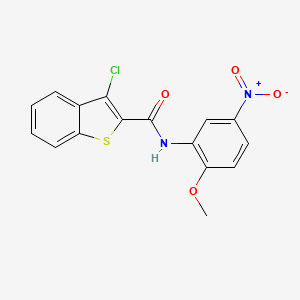

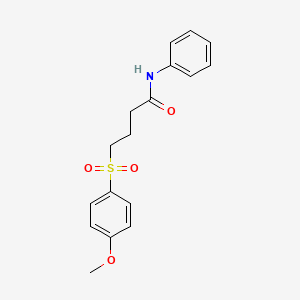

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2657558.png)

![3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2657559.png)